

Application Notes and Protocols for Recombinant SuASP (Sm-p80) Expression and Purification

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Compound of Interest

Compound Name: SuASP

Cat. No.: B582623

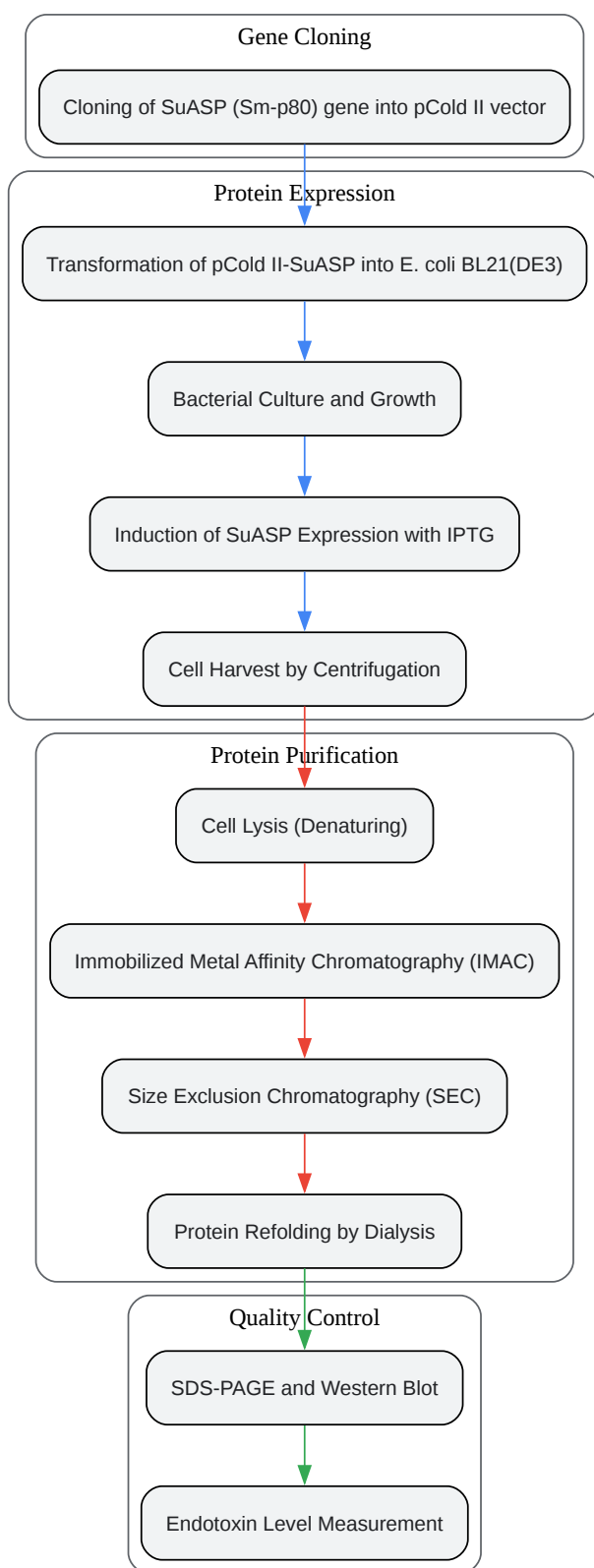
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the expression and purification of the recombinant *Schistosoma mansoni* antigen, **SuASP** (Sm-p80), a promising vaccine candidate against schistosomiasis. The methodologies outlined below are compiled from established research findings and are intended to guide researchers in producing high-purity, active recombinant **SuASP** for various applications, including vaccine development, diagnostic assays, and immunological studies.

Overview of the SuASP (Sm-p80) Expression and Purification Workflow

The production of recombinant **SuASP** (Sm-p80) involves a multi-step process that begins with the transformation of a suitable *E. coli* expression host with a plasmid carrying the **SuASP** gene. Following induction of protein expression, the bacterial cells are harvested and lysed. The recombinant protein is then purified from the cell lysate using a combination of affinity and size-exclusion chromatography. Finally, the purified protein is characterized to ensure its identity, purity, and integrity.



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Caption: Workflow for recombinant **SuASP** expression and purification.

Quantitative Data Summary

The following table summarizes the expected quantitative data from a typical **SuASP** (Sm-p80) expression and purification protocol. These values are representative and may vary depending on the specific experimental conditions.

Parameter	Value	Reference
Expression System	E. coli BL21 (DE3)	[1][2]
Expression Vector	pCold II	[1][2]
Culture Volume	1 L	[3]
Inducer (IPTG) Concentration	0.75 mM	[1]
Induction Temperature	15°C	[1]
Induction Time	24 hours	[1]
Typical Protein Yield (post-purification)	~1.0 mg/L of culture	[4]
Purity (SDS-PAGE)	>95%	[5]
Endotoxin Level	< 0.1 EU/μg of protein (approx. 0.06 EU/ml)	[1][6]

Experimental Protocols

Gene Cloning and Plasmid Construction

The full-length coding sequence of the *Schistosoma mansoni* **SuASP** (Sm-p80) gene (GenBank accession number: M74233) is cloned into the pCold II expression vector.[1] This vector adds an N-terminal His-tag to the recombinant protein, facilitating its purification. The construct is then transformed into a suitable cloning host (e.g., *E. coli* DH5α) for plasmid propagation and sequence verification.

Recombinant Protein Expression

3.2.1. Transformation of Expression Host:

- Thaw a vial of chemically competent E. coli BL21 (DE3) cells on ice.[\[7\]](#)
- Add 1-5 μ L of the pCold II-**SuASP** plasmid DNA to the cells.[\[7\]](#)
- Incubate the mixture on ice for 30 minutes.[\[7\]](#)
- Heat-shock the cells at 42°C for 45-60 seconds and immediately return them to ice for 2 minutes.[\[7\]](#)
- Add 950 μ L of SOC medium and incubate at 37°C for 1 hour with shaking.[\[7\]](#)
- Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., ampicillin) and incubate overnight at 37°C.[\[3\]](#)

3.2.2. Protein Expression and Induction:

- Inoculate a single colony of transformed E. coli BL21 (DE3) into 10 mL of LB medium containing the appropriate antibiotic.[\[3\]](#)
- Grow the culture overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight culture.[\[3\]](#)
- Grow the large-scale culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[\[1\]](#)
- Induce protein expression by adding isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.75 mM.[\[1\]](#)
- Reduce the temperature to 15°C and continue to incubate for 24 hours with shaking.[\[1\]](#)
- Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[\[4\]](#)
- Discard the supernatant and store the cell pellet at -80°C until further use.

Protein Purification

3.3.1. Cell Lysis (Denaturing Conditions):

- Resuspend the frozen cell pellet in denaturing lysis buffer.[\[1\]](#)
 - Denaturing Lysis Buffer: 49.9 mM NaH₂PO₄, 299 mM NaCl, 8 M Urea, 19 mM Imidazole, pH 8.0.[\[1\]](#)
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 18,000 x g for 30 minutes at 4°C to pellet the cell debris.[\[1\]](#)
- Collect the supernatant containing the soluble His-tagged **SuASP**.

3.3.2. Immobilized Metal Affinity Chromatography (IMAC):

This step utilizes a Ni-NTA (Nickel-Nitrilotriacetic Acid) resin to capture the His-tagged **SuASP**.

- Equilibrate a Ni-NTA column with the denaturing lysis buffer.
- Load the clarified cell lysate onto the equilibrated column.
- Wash the column with a wash buffer to remove non-specifically bound proteins.
 - Wash Buffer: 20mM Tris, 10% glycerol, 0.6M ammonium sulfate, 8M urea, pH 8.0.[\[4\]](#)
- Elute the bound **SuASP** from the column using an elution buffer containing a high concentration of imidazole.
 - Elution Buffer: 20mM Tris, 8M urea, pH 8.0.[\[4\]](#)
- Collect the eluted fractions.

3.3.3. Size Exclusion Chromatography (SEC):

SEC is used as a polishing step to remove aggregates and other impurities.

- Equilibrate a size exclusion chromatography column (e.g., Sephadex G-150) with a suitable buffer.[\[1\]](#)
- Concentrate the pooled fractions from the IMAC step.

- Load the concentrated protein sample onto the SEC column.
- Elute the protein with the equilibration buffer and collect the fractions corresponding to the monomeric **SuASP**.

3.3.4. Protein Refolding and Formulation:

- Refold the purified denatured protein by step-wise dialysis against a refolding buffer.[\[1\]](#)
 - Dialysis Buffer: 20 mM Tris, 150 mM NaCl, 5% Glycerol, pH 8.0.[\[1\]](#)
- Perform several exchanges of the dialysis buffer to gradually remove the denaturant.
- Concentrate the refolded protein using a spin concentrator.[\[1\]](#)
- The final protein can be buffer-exchanged into a formulation buffer.[\[4\]](#)
 - Formulation Buffer: 20 mM Tris, pH 8.0.[\[4\]](#)

Quality Control and Characterization

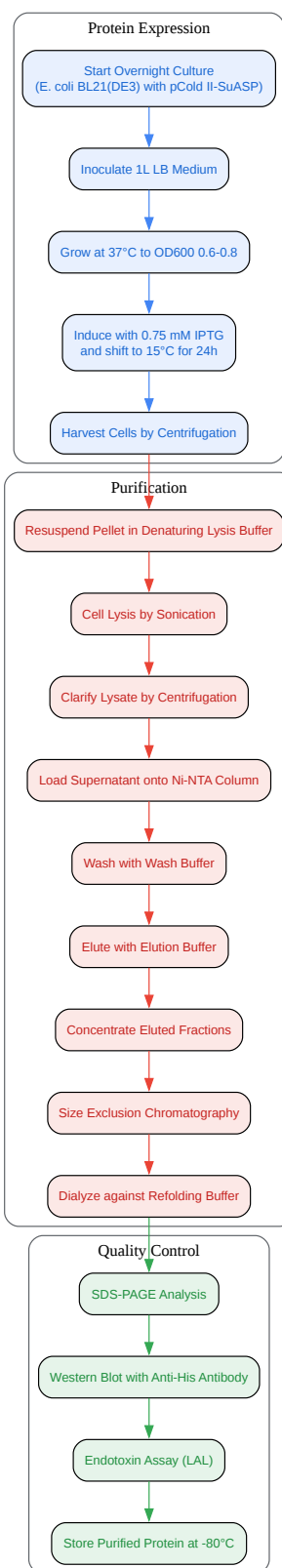
3.4.1. SDS-PAGE and Western Blot:

- Analyze the purified **SuASP** by SDS-PAGE to assess its purity and molecular weight (approximately 80 kDa).[\[1\]](#)[\[6\]](#)
- Confirm the identity of the recombinant protein by Western blot analysis using an anti-His-tag antibody or a **SuASP**-specific antibody.[\[1\]](#)

3.4.2. Endotoxin Measurement:

- Measure the endotoxin levels in the final purified protein sample using a Limulus Amebocyte Lysate (LAL) assay.[\[1\]](#)
- Ensure that the endotoxin levels are below the acceptable limits for the intended downstream applications (e.g., < 0.1 EU/μg).[\[1\]](#)

Experimental Workflow Diagram



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Caption: Detailed experimental workflow for **SuASP** purification.

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